molecular formula C22H34O4 B12428527 10,11-Dehydroxy Limaprost-d3

10,11-Dehydroxy Limaprost-d3

Cat. No.: B12428527
M. Wt: 365.5 g/mol
InChI Key: CNNBNXXMENIOCQ-MGMHINSMSA-N
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Description

10,11-Dehydroxy Limaprost-d3 is a synthetic derivative of Limaprost, a prostaglandin E1 analog. This compound is primarily used in scientific research to study its pharmacological effects and potential therapeutic applications. Its structure is characterized by the presence of dehydroxy groups at the 10th and 11th positions, which may influence its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10,11-Dehydroxy Limaprost-d3 typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Hydroxylation: Introduction of hydroxyl groups at specific positions.

    Dehydration: Removal of hydroxyl groups to form double bonds.

    Isomerization: Conversion of the compound to the desired isomeric form.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Processing: Large-scale reactions in batch reactors.

    Purification: Use of chromatography and crystallization techniques to obtain high-purity product.

    Quality Control: Rigorous testing to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 10,11-Dehydroxy Limaprost-d3 undergoes various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate.

    Reduction: Reduction of double bonds using hydrogenation catalysts.

    Substitution: Replacement of functional groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

    Oxidation Products: More oxidized derivatives with additional oxygen-containing groups.

    Reduction Products: Saturated compounds with reduced double bonds.

    Substitution Products: Compounds with new functional groups replacing original ones.

Scientific Research Applications

10,11-Dehydroxy Limaprost-d3 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms and synthetic methodologies.

    Biology: Investigated for its effects on cellular processes and signaling pathways.

    Medicine: Explored for potential therapeutic uses, particularly in cardiovascular and inflammatory diseases.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of 10,11-Dehydroxy Limaprost-d3 involves its interaction with specific molecular targets, such as prostaglandin receptors. It modulates signaling pathways that regulate inflammation, vasodilation, and platelet aggregation. The presence of dehydroxy groups may enhance its binding affinity and selectivity for these targets, leading to distinct pharmacological effects.

Comparison with Similar Compounds

    Limaprost: The parent compound, a prostaglandin E1 analog.

    Misoprostol: Another prostaglandin analog with similar therapeutic applications.

    Alprostadil: A prostaglandin E1 analog used in the treatment of erectile dysfunction and other conditions.

Comparison: 10,11-Dehydroxy Limaprost-d3 is unique due to the presence of dehydroxy groups, which may confer different pharmacokinetic and pharmacodynamic properties compared to its analogs. This structural modification can result in variations in potency, efficacy, and side effect profiles, making it a valuable compound for comparative studies and drug development.

Properties

Molecular Formula

C22H34O4

Molecular Weight

365.5 g/mol

IUPAC Name

(E)-7-[(1R,2S)-2-[(E,3S,5S)-3-hydroxy-5-(trideuteriomethyl)non-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-2-enoic acid

InChI

InChI=1S/C22H34O4/c1-3-4-9-17(2)16-19(23)14-12-18-13-15-21(24)20(18)10-7-5-6-8-11-22(25)26/h8,11-15,17-20,23H,3-7,9-10,16H2,1-2H3,(H,25,26)/b11-8+,14-12+/t17-,18-,19+,20+/m0/s1/i2D3

InChI Key

CNNBNXXMENIOCQ-MGMHINSMSA-N

Isomeric SMILES

[2H]C([2H])([2H])[C@@H](CCCC)C[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1CCCC/C=C/C(=O)O)O

Canonical SMILES

CCCCC(C)CC(C=CC1C=CC(=O)C1CCCCC=CC(=O)O)O

Origin of Product

United States

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